molecular formula C11H7Cl2NO2 B14017594 Methyl 2,7-dichloroquinoline-3-carboxylate

Methyl 2,7-dichloroquinoline-3-carboxylate

Cat. No.: B14017594
M. Wt: 256.08 g/mol
InChI Key: INCZGJPLVGEQCH-UHFFFAOYSA-N
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Description

Methyl 2,7-dichloroquinoline-3-carboxylate is a chemical compound with the molecular formula C11H7Cl2NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,7-dichloroquinoline-3-carboxylate typically involves the chlorination of quinoline derivatives followed by esterification. One common method involves the reaction of 2,7-dichloroquinoline with methanol in the presence of a catalyst to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,7-dichloroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction under specific conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.

Major Products Formed

    Substitution: Formation of various substituted quinoline derivatives.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Hydrolysis: Formation of 2,7-dichloroquinoline-3-carboxylic acid.

Scientific Research Applications

Methyl 2,7-dichloroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2,7-dichloroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 7-Chloroquinoline
  • 2,7-Dichloroquinoline

Uniqueness

Methyl 2,7-dichloroquinoline-3-carboxylate is unique due to its specific substitution pattern and ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H7Cl2NO2

Molecular Weight

256.08 g/mol

IUPAC Name

methyl 2,7-dichloroquinoline-3-carboxylate

InChI

InChI=1S/C11H7Cl2NO2/c1-16-11(15)8-4-6-2-3-7(12)5-9(6)14-10(8)13/h2-5H,1H3

InChI Key

INCZGJPLVGEQCH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C2C=C(C=CC2=C1)Cl)Cl

Origin of Product

United States

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